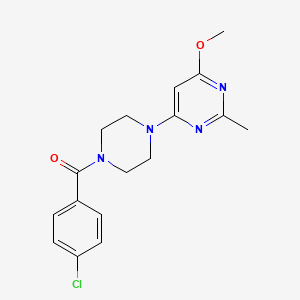
Ethyl 4-amino-3-(2-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a thiazole derivative. Thiazoles are a class of organic compounds that include a five-membered ring of four carbon atoms and one nitrogen atom. The thiazole ring is a component of larger compounds, including some pharmaceuticals and synthetic materials .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, includes a thiazole ring with various substituents. These include an ethyl carboxylate group, an amino group, and a bromophenyl group. The exact structure would need to be confirmed through spectroscopic analysis such as NMR or IR .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the various functional groups present. For example, the amino group might participate in reactions with acids or electrophiles, and the bromine atom on the phenyl ring could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the polarity of its functional groups, its molecular weight, and the presence of the aromatic ring .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Methods : A study by Chapman et al. (1971) explored the synthesis of various benzo[b]thiophen derivatives, including Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate. This compound was further modified into various derivatives, highlighting the versatility in synthesizing related compounds (Chapman et al., 1971).
- Synthetic Applications : Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, similar in structure to the queried compound, were synthesized and linked to penicillanic or cephalosporanic acid moieties for antimicrobial studies, as found in the research by Başoğlu et al. (2013) (Başoğlu et al., 2013).
- Chemical Reactions and Derivatives : Sherif et al. (1993) demonstrated the conversion of similar thiazole derivatives into various other compounds, indicating the potential for diverse chemical reactions and applications (Sherif et al., 1993).
Biological Activities and Applications
- Antimicrobial Properties : A study by Balkan et al. (2001) synthesized derivatives of thiazole compounds and evaluated their antimicrobial efficacy. Certain compounds displayed significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan et al., 2001).
- Antioxidant and Antimicrobial Activities : Youssef and Amin (2012) conducted a study focusing on the synthesis of thiazolopyrimidine derivatives and assessed their biological activities as antioxidants and antimicrobial agents. Some compounds exhibited moderate to good activities in these areas (Youssef & Amin, 2012).
- Anti-Proliferative Screening : A study by Sonar et al. (2020) focused on synthesizing new thiazole compounds and testing their anticancer activity against breast cancer cells, highlighting the potential therapeutic applications of these compounds (Sonar et al., 2020).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-amino-3-(2-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S2/c1-2-17-11(16)9-10(14)15(12(18)19-9)8-6-4-3-5-7(8)13/h3-6H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJZCJHZLICGTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-bromophenyl)-2-{[3-cyano-4-(naphthalen-1-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2863315.png)

![(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-ethyl-1H-pyrazol-5-yl)methanone](/img/structure/B2863317.png)

![N-(2-(dimethylamino)ethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2863320.png)




![1-(3-Fluoro-4-methoxyphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2863331.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![6-[4-(2-Chlorophenyl)piperazine-1-carbonyl]-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B2863334.png)
![4-[[1-(Cyclopropylmethyl)piperidin-3-yl]methoxy]pyridine](/img/structure/B2863337.png)
